molecular formula C17H25F3O2 B12611952 1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate CAS No. 918545-46-7

1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate

Cat. No.: B12611952
CAS No.: 918545-46-7
M. Wt: 318.4 g/mol
InChI Key: XICABYVSOHGNDR-UHFFFAOYSA-N
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Description

1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate is an organic compound characterized by the presence of cyclohexyl groups and a trifluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate typically involves the esterification of 1,3-dicyclohexylprop-2-en-1-ol with trifluoroacetic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroacetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.

Scientific Research Applications

1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dicyclohexylprop-2-en-1-yl acetate
  • 1,3-Dicyclohexylprop-2-en-1-yl propionate
  • 1,3-Dicyclohexylprop-2-en-1-yl butyrate

Uniqueness

1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased acidity and enhanced reactivity compared to its non-fluorinated analogs. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

918545-46-7

Molecular Formula

C17H25F3O2

Molecular Weight

318.4 g/mol

IUPAC Name

1,3-dicyclohexylprop-2-enyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C17H25F3O2/c18-17(19,20)16(21)22-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h11-15H,1-10H2

InChI Key

XICABYVSOHGNDR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C=CC(C2CCCCC2)OC(=O)C(F)(F)F

Origin of Product

United States

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